molecular formula C13H8Cl3N3OS B2675513 (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine CAS No. 338976-45-7

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine

Cat. No.: B2675513
CAS No.: 338976-45-7
M. Wt: 360.64
InChI Key: DGNLBMNWPKBASD-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine is a synthetic compound with a complex structure that includes a chlorinated imidazo-thiazole ring and a dichlorophenyl group

Scientific Research Applications

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

CITCO is a constitutive androstane receptor (CAR) agonist . It displays more than 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

CITCO is classified under GHS07 . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of the imidazo-thiazole core. This core can be synthesized through a cyclization reaction involving a thioamide and an α-halo ketone. The chlorination of the imidazo-thiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The final step involves the formation of the (E)-methylidene linkage between the imidazo-thiazole and the dichlorophenyl group. This is typically achieved through a condensation reaction using a suitable aldehyde and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions on the imidazo-thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo-thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine is unique due to its specific structural features, such as the chlorinated imidazo-thiazole ring and the dichlorophenyl group

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(10(15)5-9)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLBMNWPKBASD-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C/C2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.